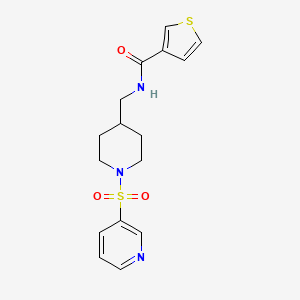

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide

Description

"N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide" is a synthetic small molecule featuring a piperidine core modified with a pyridin-3-ylsulfonyl group and a thiophene-3-carboxamide moiety.

Properties

IUPAC Name |

N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S2/c20-16(14-5-9-23-12-14)18-10-13-3-7-19(8-4-13)24(21,22)15-2-1-6-17-11-15/h1-2,5-6,9,11-13H,3-4,7-8,10H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGRFVVWOBESHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CSC=C2)S(=O)(=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Formation

The piperidine scaffold is typically synthesized via partial hydrogenation of pyridine derivatives. A Rh-catalyzed asymmetric hydrogenation method, as reported by Wu et al., enables the production of enantioenriched piperidines from pyridinium salts. For the target compound, racemic piperidine-4-ylmethanamine can be obtained through the following steps:

- Partial hydrogenation of pyridine : Using a Rh catalyst under hydrogen gas (1–5 atm) in ethanol at 50–80°C yields tetrahydropyridine intermediates.

- Reductive amination : Treatment of tetrahydropyridine-4-carbaldehyde with ammonium acetate and sodium cyanoborohydride in methanol affords piperidin-4-ylmethanamine.

Sulfonylation with Pyridine-3-sulfonyl Chloride

Sulfonylation of the piperidine nitrogen is achieved by reacting piperidin-4-ylmethanamine with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine or pyridine. Key conditions include:

- Solvent : Dichloromethane or THF

- Temperature : 0°C to room temperature

- Molar ratio : 1:1.2 (amine:sulfonyl chloride)

The reaction typically proceeds within 2–4 hours, yielding 1-(pyridin-3-ylsulfonyl)piperidin-4-ylmethanamine with >85% purity after aqueous workup.

Synthesis of Thiophene-3-carboxylic Acid

Gewald Reaction for Thiophene Core Assembly

The Gewald reaction, a well-established method for 2-aminothiophene synthesis, can be adapted to access 3-carboxamide derivatives. As demonstrated in CN104478850A, microwave-assisted conditions significantly enhance reaction efficiency:

- Reactants : Cyanoacetamide, sulfur, and ketones (e.g., acetylacetone)

- Conditions : Microwave irradiation at 45–55°C for 1–3 hours in ethanol

- Base : Triethylamine or morpholine

For thiophene-3-carboxylic acid, post-synthetic oxidation of a 3-cyano or 3-methyl group is required. For example:

- Hydrolysis of 3-cyano group : Treatment with concentrated HCl at reflux converts 3-cyanothiophene to thiophene-3-carboxylic acid.

- Oxidation of 3-methyl group : Using KMnO₄ in acidic or basic conditions oxidizes 3-methylthiophene to the carboxylic acid.

Amide Coupling Strategy

Activation of Thiophene-3-carboxylic Acid

The carboxylic acid is activated to its acid chloride or mixed anhydride for amide bond formation:

- Acid chloride : React with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane.

- Mixed anhydride : Use isobutyl chloroformate with N-methylmorpholine.

Coupling with 1-(Pyridin-3-ylsulfonyl)piperidin-4-ylmethanamine

The activated thiophene-3-carboxylic acid derivative is reacted with the piperidine-containing amine under inert conditions:

- Reagents : HATU, EDCl/HOBt, or DCC

- Solvent : DMF, THF, or dichloromethane

- Temperature : 0°C to room temperature

Reaction monitoring via TLC or HPLC ensures completion within 4–12 hours. Purification by silica gel chromatography or recrystallization yields the final product.

Alternative Synthetic Pathways

Late-Stage Sulfonylation

An alternative approach involves first coupling piperidin-4-ylmethanamine with thiophene-3-carboxylic acid, followed by sulfonylation of the piperidine nitrogen. However, this method risks sulfonylation of the amide nitrogen, necessitating protective group strategies (e.g., Boc protection).

Solid-Phase Synthesis

For high-throughput applications, solid-supported synthesis using Wang resin or Rink amide resin can streamline the process:

- Immobilize thiophene-3-carboxylic acid on the resin.

- Perform amide coupling with the piperidine amine.

- Cleave the product from the resin using TFA/water mixtures.

Analytical Characterization and Optimization

Spectroscopic Validation

Yield Optimization Table

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Piperidine synthesis | Rh catalyst, H₂ (3 atm), EtOH, 60°C | 78 | 92 |

| Sulfonylation | Pyridine-3-sulfonyl chloride, Et₃N, DCM | 85 | 95 |

| Amide coupling | Thiophene-3-COCl, HATU, DMF | 72 | 90 |

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The pyridine and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings.

Scientific Research Applications

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is explored as a lead compound in drug discovery for various therapeutic areas.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Piperidine-Carboxamide Family

The compound shares structural motifs with several piperidine derivatives reported in regulatory and pharmacological literature. Key comparisons include:

Key Structural and Functional Differences

Sulfonyl vs. Alkyl/Aryl Substituents: The pyridin-3-ylsulfonyl group in the target compound replaces the phenethyl or alkyl chains seen in fentanyl analogs (e.g., 4'-methyl acetyl fentanyl). Sulfonyl groups enhance metabolic stability by resisting oxidative degradation, a feature absent in acetyl or butanamide derivatives .

Thiophene Positional Isomerism: The thiophene-3-carboxamide moiety distinguishes the compound from thiophene fentanyl (thiophene-2-carboxamide).

Piperidine Modifications: Unlike fentanyl analogs with phenethyl groups (e.g., β-methyl fentanyl ), the pyridin-3-ylsulfonyl substituent introduces a rigid, planar structure that may sterically hinder receptor binding, suggesting non-opioid mechanisms of action.

Pharmacological and Regulatory Implications

- Opioid Receptor Affinity: While thiophene fentanyl and 4'-methyl acetyl fentanyl exhibit µ-opioid receptor agonism , the target compound’s sulfonyl group and thiophene-3 orientation may redirect activity toward non-opioid targets (e.g., ion channels or enzymes).

- Regulatory Status : Unlike its regulated counterparts (e.g., para-chloroisobutyryl fentanyl ), the target compound lacks reported scheduling, though structural similarities to controlled substances may warrant caution .

Research Findings and Hypotheses

Biological Activity

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro studies, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, a piperidine moiety, and a pyridine sulfonyl group. These components contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting their activity. The piperidine and thiophene moieties enhance the compound's binding affinity and specificity towards various biological targets, including enzymes and receptors involved in critical cellular processes.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined against various pathogens. For example, derivatives of similar compounds demonstrated significant antimicrobial activity, with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| N-(pyridin-3-ylsulfonyl)piperidine derivative | 0.22 - 0.25 | Not specified |

| Control (e.g., ciprofloxacin) | 2 | Not specified |

Anti-inflammatory Activity

In addition to antimicrobial effects, the compound has been investigated for its anti-inflammatory properties. It was shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines in models of inflammation . This suggests potential applications in treating inflammatory diseases.

Case Studies

- Antimicrobial Evaluation : A study assessed various derivatives similar to this compound for their antimicrobial efficacy. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria .

- Kinase Inhibition : Another research focused on the inhibitory effects of related compounds on kinases such as GSK-3β and IKK-β. The findings revealed that modifications in the carboxamide moiety significantly influenced their inhibitory potency, with IC50 values ranging from 10 to 1314 nM .

Comparison with Similar Compounds

This compound shares structural similarities with other biologically active compounds:

| Compound Type | Example | Biological Activity |

|---|---|---|

| Piperidine Derivatives | Piperine | Antimicrobial, anti-inflammatory |

| Sulfonamide Compounds | Sulfonamides | Antimicrobial |

These comparisons highlight the uniqueness of this compound due to its specific combination of functional groups that confer distinct biological activities.

Q & A

Q. What are the optimal synthetic routes for preparing N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide with high purity?

Methodological Answer: The synthesis typically involves multi-step reactions:

Sulfonylation of Piperidine : Reacting pyridin-3-ylsulfonyl chloride with piperidin-4-ylmethanol under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonylated intermediate.

Carboxamide Coupling : Condensing the intermediate with thiophene-3-carboxylic acid using coupling agents like HATU or EDCI in DMF, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to achieve >95% purity .

Key Considerations : Temperature control (<0°C during sulfonylation) and inert atmosphere (N₂) are critical to minimize side reactions.

Q. How can the compound’s structure be rigorously characterized?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- NMR : ¹H/¹³C NMR to confirm piperidine sulfonylation (δ 2.8–3.2 ppm for CH₂-SO₂) and thiophene carboxamide connectivity (δ 7.4–8.1 ppm for thiophene protons).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error.

- IR Spectroscopy : Identify sulfonyl (1150–1350 cm⁻¹) and carboxamide (1650–1700 cm⁻¹) functional groups .

Q. What are the compound’s key physicochemical properties relevant to in vitro assays?

Methodological Answer:

- Solubility : Test in DMSO (typical stock solvent) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy. Similar piperidine-thiophene analogs show logP ~2.5, indicating moderate lipophilicity .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring. Sulfonamide groups are generally stable under these conditions .

Q. What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

- Enzyme Inhibition : Screen against kinases or proteases (e.g., serine hydrolases) using fluorogenic substrates.

- Cellular Viability : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses.

- Target Engagement : Employ thermal shift assays (TSA) to assess binding to purified proteins .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s mode of action?

Methodological Answer:

- Molecular Docking : Model interactions with target proteins (e.g., PI3Kγ) using software like AutoDock Vina. Focus on sulfonyl-piperidine binding to ATP pockets.

- Kinetic Analysis : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots in enzyme assays.

- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures to validate binding poses .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Core Modifications : Synthesize analogs with variations in:

- Pyridine sulfonyl group : Replace with pyrazine or tetrahydrocinnoline (see ).

- Thiophene substituents : Introduce methyl or halogens at the 2-position.

- Biological Testing : Compare IC₅₀ values across analogs in cellular assays. Use PCA (Principal Component Analysis) to correlate structural features with activity .

Q. How to resolve contradictory bioactivity data between enzyme assays and cellular models?

Methodological Answer:

- Permeability Assessment : Measure cellular uptake via LC-MS/MS. Low permeability may explain discordance (e.g., efflux by P-gp).

- Off-Target Profiling : Use proteome-wide affinity pulldown assays (e.g., CETSA).

- Redox Interference : Test for thiophene-mediated ROS generation using DCFH-DA probes .

Q. What strategies improve metabolic stability for in vivo studies?

Methodological Answer:

- Liver Microsome Assays : Identify metabolic hotspots (e.g., piperidine N-demethylation) using LC-MS.

- Deuterium Incorporation : Replace labile hydrogen atoms in the piperidine ring to slow CYP450 metabolism.

- Prodrug Design : Mask the carboxamide as an ester to enhance bioavailability .

Q. How to address solubility limitations in formulation studies?

Methodological Answer:

- Co-Solvent Systems : Use PEG-400/water mixtures (e.g., 30:70 v/v).

- Nanoparticle Encapsulation : Prepare PLGA nanoparticles via emulsion-solvent evaporation.

- Salt Formation : Screen with counterions (e.g., HCl, sodium) to improve aqueous solubility .

Q. What methods validate the compound’s target specificity in complex biological systems?

Methodological Answer:

- CRISPR Knockout : Generate isogenic cell lines lacking the putative target protein. Compare compound efficacy in KO vs. WT cells.

- RNAi Silencing : Transiently silence target genes using siRNA and assess rescue of phenotype.

- Chemical Proteomics : Use clickable probes (e.g., alkyne-tagged analogs) for pull-down and MS identification of binding partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.